2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(2-phenoxyethylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-21(24-16-20-7-4-14-29-20)15-17-8-10-18(11-9-17)25-22(27)23-12-13-28-19-5-2-1-3-6-19/h1-11,14H,12-13,15-16H2,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRXRRKYLBLICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyethyl Ureido Intermediate: This step involves the reaction of 2-phenoxyethylamine with an isocyanate derivative to form the ureido intermediate.
Coupling with 4-Aminophenyl Acetic Acid: The ureido intermediate is then coupled with 4-aminophenyl acetic acid under appropriate conditions to form the desired phenyl-ureido structure.
Introduction of the Thiophen-2-ylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites, while the phenyl and thiophene rings can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features for Comparison :
- Acetamide backbone : Common in all analogs.
- Heterocyclic substituents : Thiophene, pyrimidine, triazole, etc.
- Linker groups : Ureido, thioether, or alkyl chains.
- Aromatic substituents : Phenyl, bromophenyl, trifluoromethylphenyl.
Table 1: Structural and Functional Comparisons
Thiophene-Containing Acetamides
- Antimycobacterial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide () demonstrated promising activity, attributed to the thiophene’s π-stacking and bromophenyl’s hydrophobic interactions . The target compound’s thiophen-2-ylmethyl group may offer similar advantages but with enhanced solubility due to the methyl linker.
- EGFR Inhibition: Quinazolinone-based acetamides () achieved nanomolar IC₅₀ values via hydrogen bonding (e.g., with Met793). The target’s ureido group could mimic this interaction, though its bulkier phenoxyethyl chain may alter binding kinetics .
Ureido-Linked Compounds
- The triazine-ureido derivative () showed kinase inhibition, suggesting the target’s ureido group may facilitate interactions with ATP-binding pockets. However, the phenoxyethyl linker in the target may reduce steric hindrance compared to triazine-based analogs .
Electronic and Solubility Considerations
- Electron-Withdrawing Groups: The trifluoromethylphenyl acetamide () highlights how strong EWGs enhance metabolic stability but reduce solubility. The target’s phenoxy group (mildly EWG) balances these properties .
- Thioether vs. Ureido Linkers : Thioether-containing analogs () exhibit distinct redox stability profiles compared to the target’s hydrolytically stable ureido group .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide with high yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the ureido-phenyl intermediate via coupling reactions under anhydrous conditions using solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as triethylamine .
- Step 2 : Acetamide functionalization via nucleophilic substitution, requiring controlled pH (7–9) and temperatures of 60–80°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the pure compound .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Primary Methods :
- 1H/13C NMR Spectroscopy : Assign peaks to confirm the presence of the phenoxyethyl, ureido, and thiophen-2-ylmethyl groups. For example, the urea NH proton appears as a broad singlet at δ 6.8–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
- Supplementary Methods : IR spectroscopy for urea C=O stretching (~1640–1680 cm⁻¹) and thiophene ring vibrations .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., urea bond formation) be elucidated?
- Approach :
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use 15N-labeled reagents to trace urea bond formation pathways .
- DFT Calculations : Model transition states to predict regioselectivity in thiophene-methylation reactions .
Q. What strategies mitigate low yields during the final acetamide coupling step?
- Solutions :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce steric hindrance .
- Catalyst Screening : Test alternatives to EDCl/HOBt, such as DCC or PyBOP, to improve coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >85% .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., inflammatory enzymes)?
- Protocol :
- Molecular Docking : Use AutoDock Vina to screen against COX-2 or 5-LOX active sites, prioritizing hydrogen bonds with the urea moiety and π-π stacking with the thiophene ring .
- MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and identify key residues for mutagenesis studies .
Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?
- Design Framework :
- SAR Analysis : Replace the thiophen-2-ylmethyl group with substituted pyridines (e.g., 3-pyridinyl) to reduce CYP450-mediated oxidation .
- Prodrug Approach : Mask the urea group with a tert-butoxycarbonyl (Boc) protecting group to improve oral bioavailability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data (e.g., IC50 variability)?
- Investigation Steps :
Assay Standardization : Compare cell lines (e.g., RAW264.7 vs. THP-1) and LPS concentrations used in anti-inflammatory studies .
Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required for reliable IC50) .
Solubility Testing : Use DMSO/PBS mixtures to ensure consistent compound dissolution across studies .
Tables for Key Comparisons
Table 1 : Comparison of Synthetic Routes for Intermediate 4-(3-(2-Phenoxyethyl)ureido)phenylacetamide
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Urea Formation | 2-Phenoxyethyl isocyanate, DMF, 60°C, 12h | 72 | 95 | |
| Acetamide Coupling | Chloroacetyl chloride, Et3N, THF, 0°C → RT | 68 | 92 |
Table 2 : Biological Activity vs. Structural Analogues
| Compound | Target (IC50, μM) | LogP | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| Target Compound | COX-2: 0.45 ± 0.12 | 3.2 | 28 ± 3 (Human Liver Microsomes) |
| Analog (Thiophene → Pyridine) | COX-2: 0.52 ± 0.15 | 2.8 | 45 ± 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
